Distinct Intramolecular Charge-Transfer Photophysics Differentiates 2,6-Diaminofluorenone from 2,7-Diaminofluorene
2,6-Diamino-9H-fluoren-9-one belongs to the aminofluorenone class that undergoes intramolecular charge-transfer (ICT) excitation, a property systematically absent in the non-oxygenated 2,7-diaminofluorene comparator (C13H12N2, MW 196.25 g/mol). Among aminofluorenones, the position of the amino group critically influences the radiationless deactivation rate (k_nr) in protic solvents such as ethanol [1]. While direct quantum yield data for the 2,6-isomer are not explicitly isolated from the broader class study, class-level inference establishes that aminofluorenones exhibit strong solvent-dependent fluorescence quenching in ethanol (except 1-amino derivatives) driven by intermolecular hydrogen bonding to the carbonyl oxygen, with deuterium isotope effects on k_nr ranging from k_nr(EtOH)/k_nr(EtOD) = 1.2 to 1.9 across positional isomers [1]. This ICT behavior is a defining characteristic that 2,7-diaminofluorene fundamentally lacks due to the absence of the electron-accepting carbonyl group required for the ICT excited state [2].
| Evidence Dimension | Excited state character and fluorescence deactivation pathway |
|---|---|
| Target Compound Data | Aminofluorenone class: ICT excited singlet state; hydrogen-bond-mediated radiationless deactivation in ethanol |
| Comparator Or Baseline | 2,7-Diaminofluorene: No carbonyl group; no ICT state |
| Quantified Difference | Qualitative difference: ICT state present vs. absent; k_nr isotope effect range across aminofluorenones: 1.2-1.9 in ethanol |
| Conditions | Systematic study of 12 aminofluorenone derivatives in cyclohexane, benzene, acetonitrile, and ethanol |
Why This Matters
The ICT excited state enables solvent-sensitive fluorescence behavior not achievable with non-oxygenated fluorene diamines, a critical selection criterion for fluorescent probe design and sensing applications.
- [1] Yatsuhashi, T.; Nakajima, Y.; Shimada, T.; Inoue, H. Photophysical Properties of Intramolecular Charge-Transfer Excited Singlet State of Aminofluorenone Derivatives. J. Phys. Chem. A 1998, 102(18), 3018-3024. DOI: 10.1021/jp980158u. View Source
- [2] PubChem. 2,7-Diaminofluorene. CID 74795. Molecular Formula: C13H12N2. Molecular Weight: 196.25 g/mol. 9H-Fluorene-2,7-diamine. View Source
